8-Methoxychroman-4-amine 8-Methoxychroman-4-amine
Brand Name: Vulcanchem
CAS No.: 747390-79-0
VCID: VC2072285
InChI: InChI=1S/C10H13NO2/c1-12-9-4-2-3-7-8(11)5-6-13-10(7)9/h2-4,8H,5-6,11H2,1H3
SMILES: COC1=CC=CC2=C1OCCC2N
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol

8-Methoxychroman-4-amine

CAS No.: 747390-79-0

Cat. No.: VC2072285

Molecular Formula: C10H13NO2

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

8-Methoxychroman-4-amine - 747390-79-0

Specification

CAS No. 747390-79-0
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
IUPAC Name 8-methoxy-3,4-dihydro-2H-chromen-4-amine
Standard InChI InChI=1S/C10H13NO2/c1-12-9-4-2-3-7-8(11)5-6-13-10(7)9/h2-4,8H,5-6,11H2,1H3
Standard InChI Key YPYXECSRHOYDPH-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1OCCC2N
Canonical SMILES COC1=CC=CC2=C1OCCC2N

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Properties

8-Methoxychroman-4-amine is identified by the CAS Registry Number 747390-79-0. It has a molecular formula of C10H13NO2 with a molecular weight of 179.22 g/mol. The compound belongs to the chroman class of heterocyclic compounds, which feature a benzene ring fused with a pyran ring.

Structural Features

The compound is characterized by two key functional groups strategically positioned on the chroman scaffold:

  • A methoxy group (-OCH3) at the 8-position of the chroman ring

  • An amino group (-NH2) at the 4-position of the chroman ring

This specific arrangement of functional groups creates a unique chemical entity with distinct reactivity patterns and biological interaction potential. The bicyclic heterocyclic structure provides rigidity to the molecule, which is often essential for specific receptor or enzyme interactions in biological systems.

Stereochemistry

8-Methoxychroman-4-amine possesses a stereocenter at the 4-position, resulting in two possible stereoisomers: the (R) and (S) configurations. These stereoisomers may exhibit different biological activities due to their distinct spatial arrangements, which can significantly influence how they interact with asymmetric biological targets such as proteins and enzymes.

Table 1: Key Chemical Properties of 8-Methoxychroman-4-amine

PropertyValue
CAS Number747390-79-0
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Functional GroupsMethoxy (8-position), Amino (4-position)
Stereoisomers(R) and (S) configurations
Chemical ClassChroman derivatives

Pharmacological Profile and Biological Activity

Mechanism of Action

Chroman derivatives like 8-Methoxychroman-4-amine interact with various biological targets through multiple mechanisms. The compound's structure facilitates:

  • Hydrogen bonding interactions through the amino group

  • Lipophilic interactions via the methoxy substituent

  • Potential π-π stacking through the aromatic ring system

These structural features enable the compound to modulate biochemical pathways through binding to enzymes and receptors. The specific positioning of the functional groups contributes significantly to its biological recognition and binding affinity.

Pharmacological Applications

Research suggests that 8-Methoxychroman-4-amine has potential applications in several therapeutic areas:

Antimicrobial Activity

The compound has been studied for its potential antimicrobial properties, which may stem from its ability to interact with microbial cell membranes or inhibit essential enzymatic processes in pathogenic organisms.

Neurological Applications

The chroman backbone, particularly when functionalized at the 4-position with an amino group, has demonstrated interactions with neurological targets, suggesting potential applications in central nervous system disorders.

Synthesis and Chemical Reactivity

Chemical Transformations

The amino group at the 4-position serves as a versatile handle for further chemical modifications, enabling:

  • Derivatization through acylation or alkylation

  • Formation of amides and sulfonamides

  • Introduction of additional functionality for structure-activity relationship studies

The methoxy group at the 8-position can also undergo demethylation reactions under specific conditions to yield the corresponding hydroxy derivative, which can then be further functionalized .

Table 2: Comparison of 8-Methoxychroman-4-amine with Related Compounds

CompoundMolecular FormulaMolecular WeightStructural DifferencesReference
8-Methoxychroman-4-amineC10H13NO2179.22 g/molBase compound
(S)-8-Methoxychroman-4-amine hydrochlorideC10H14ClNO2215.67 g/molHCl salt of the (S)-enantiomer
6-Methoxychroman-4-amine hydrochlorideC10H14ClNO2215.68 g/molMethoxy group at 6-position instead of 8-position
(R)-7-(trifluoromethyl)chroman-4-amineC10H10F3NO-Trifluoromethyl group at 7-position instead of methoxy at 8-position

Structure-Activity Relationships

Influence of Substituent Position

The position of functional groups on the chroman scaffold significantly influences biological activity. Compounds with methoxy groups at different positions (e.g., 6-methoxychroman-4-amine vs. 8-methoxychroman-4-amine) may interact differently with biological targets, resulting in varied pharmacological profiles .

Effect of Stereochemistry

The stereochemistry at the 4-position plays a crucial role in determining biological activity. The (R) and (S) enantiomers of chroman-4-amine derivatives typically exhibit different potencies and sometimes even different mechanisms of action due to the three-dimensional requirements of target binding sites .

Role of Salt Forms

The hydrochloride salt form of 8-methoxychroman-4-amine, like (S)-8-methoxychroman-4-amine hydrochloride, may offer advantages in terms of stability, solubility, and bioavailability compared to the free base form . Salt formation is a common pharmaceutical technique to improve the physicochemical properties of amine-containing compounds.

Research Applications and Future Directions

Current Research Applications

The unique structure of 8-methoxychroman-4-amine makes it valuable in various scientific applications:

  • As a building block for the synthesis of more complex bioactive molecules

  • In medicinal chemistry programs focused on developing novel therapeutic agents

  • As a tool compound for understanding structure-activity relationships in chroman derivatives

Limitations and Research Gaps

Despite its promising potential, several aspects of 8-methoxychroman-4-amine remain to be fully elucidated:

  • Detailed pharmacokinetic profile including absorption, distribution, metabolism, and excretion

  • Comprehensive toxicity data across different biological systems

  • Optimization of synthetic routes for improved yield and purity

  • Crystal structure analysis for better understanding of its three-dimensional conformation

Future Research Directions

Further research on 8-methoxychroman-4-amine could focus on:

  • Development of more efficient and scalable synthetic methods

  • Extensive structure-activity relationship studies to optimize biological activity

  • Investigation of its potential in combination therapies

  • Exploration of novel therapeutic applications based on its molecular interactions

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